N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4/c1-18-7-5-12-22(13-18)31-16-23(20-9-3-2-4-10-20)24-25(29-17-30-26(24)31)28-15-19-8-6-11-21(27)14-19/h2-14,16-17H,15H2,1H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHSICYATOWUAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC(=CC=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological activity, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C26H21ClN4
- Molecular Weight: 454.9 g/mol
- IUPAC Name: N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
The synthesis of this compound typically involves multi-step organic reactions, including Pd-catalyzed C-N cross-coupling methods that form the pyrrolopyrimidine core. Optimization strategies are employed to enhance yield and reduce costs, integrating green chemistry principles where possible.
Biological Activity
N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits a range of biological activities, including:
-
Anticancer Activity:
- Studies indicate that derivatives of pyrrolo[2,3-d]pyrimidine compounds can inhibit various cancer cell lines. The presence of specific substituents on the pyrimidine structure enhances selectivity towards cancer cells while minimizing toxicity to normal cells .
- The compound's mechanism may involve the inhibition of key signaling pathways associated with tumor growth.
-
Acetylcholinesterase Inhibition:
- Preliminary research suggests that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies show promising results in terms of % inhibition at varying concentrations, indicating potential for cognitive enhancement therapies .
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
A study published in Nature Scientific Reports evaluated the cytotoxic effects of various pyrrolo[2,3-d]pyrimidine derivatives against human cancer cell lines. The results demonstrated that N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibited significant antiproliferative activity with an IC50 value indicative of its potency against breast and lung cancer cells .
Case Study 2: Neuropharmacological Implications
In a separate investigation focused on neuropharmacology, the compound was tested for its ability to inhibit AChE. The study recorded IC50 values lower than those of standard AChE inhibitors like donepezil, suggesting that this compound could be a candidate for further development in treating Alzheimer's disease. Molecular docking studies revealed favorable interactions with the active site of AChE, supporting its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-methylbenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Similar bicyclic structure | Anticancer activity |
| N-benzyl-7-(4-fluorophenyl)-5-phenylnaphtho[1',2':1,2]pyrazolo[3,4-b]quinolin | Contains a naphthoquinoline structure | Antimicrobial properties |
| N-(2-chlorobenzyl)-7-(4-fluorophenyl)-5-phenylnaphtho[1',2':1,2]pyrazolo[3,4-b]quinolin | Different halogen substitution | Potential antitumor activity |
The unique combination of substituents in N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine distinguishes it from similar compounds by potentially enhancing its selectivity and efficacy against specific biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Impact
Table 1: Key Structural Analogs and Properties
Key Observations :
Halogen Effects: The 3-chlorobenzyl group in the target compound and analogs (e.g., Compounds 5, 13) enhances binding via halogen bonds, critical for antiviral activity .
7-Substituent Diversity: Electron-Withdrawing Groups (EWGs): Nitro (Compound 5) increases polarity, improving solubility but reducing membrane permeability . Aromatic Extensions: Naphthalen-2-yl (Compound 13) enhances hydrophobic interactions, correlating with higher antiviral potency (IC₅₀ = 0.8 µM vs. Zika virus) . Methyl vs.
Synthetic Yields :
Pharmacological and Structural Activity Relationships (SAR)
- Antiviral Activity: Nitro-substituted analogs (e.g., Compound 5) show moderate activity against Zika virus (EC₅₀ = 2.1 µM), while naphthalen-2-yl derivatives (Compound 13) exhibit improved efficacy (EC₅₀ = 0.8 µM) due to enhanced target engagement .
Kinase Inhibition :
Antimicrobial Activity :
- Pyrrolo[2,3-d]pyrimidines with electron-deficient substituents (e.g., chloro, nitro) exhibit broad-spectrum antimicrobial activity, suggesting the target compound may share this trait .
Preparation Methods
Core Synthesis of Pyrrolo[2,3-d]Pyrimidine Derivatives
The pyrrolo[2,3-d]pyrimidine scaffold serves as the foundational structure for the target compound. A widely adopted method involves the cyclocondensation of substituted pyrrole precursors with pyrimidine-forming reagents. For instance, 4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can be synthesized via the reaction of 5-phenylpyrrole-2-carboxylate derivatives with chlorinating agents (e.g., POCl₃) and amidines under reflux conditions. This step typically yields the core structure with a chlorine atom at position 4 and a phenyl group at position 5, critical for subsequent functionalization.
Key reaction parameters include:
- Temperature : 110–120°C in anhydrous dioxane.
- Catalyst : AlCl₃ (1.5 equiv) to facilitate cyclization.
- Yield : 65–78% after recrystallization from ethanol.
N-Arylation at Position 7: Introduction of the 3-Methylphenyl Group
Substitution at the pyrrole nitrogen (position 7) with a 3-methylphenyl group necessitates selective N-arylation. Copper-catalyzed Ullmann coupling has been employed for analogous systems, leveraging aryl halides and a catalytic system of CuI/1,10-phenanthroline in dimethylformamide (DMF). For this target, 3-methylbromobenzene reacts with the pyrrolo[2,3-d]pyrimidine core under the following conditions:
- Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
- Base : Cs₂CO₃ (2.0 equiv).
- Temperature : 120°C for 24 hours.
- Yield : 45–50% after column chromatography (hexane/ethyl acetate).
Alternative methods, such as Buchwald-Hartwig amination using palladium catalysts, have shown limited efficacy for N-arylation of pyrrole nitrogens, making Ullmann coupling the preferred approach.
Amination at Position 4: Installation of the N-(3-Chlorobenzyl) Group
The chlorine atom at position 4 undergoes nucleophilic displacement with 3-chlorobenzylamine to introduce the final substituent. This reaction is conducted in anhydrous n-butanol at elevated temperatures, akin to protocols for analogous pyrrolopyrimidines:
- Reagents : 3-Chlorobenzylamine (3.0 equiv), n-BuOH (10 mL/mmol).
- Conditions : 140°C for 24 hours under nitrogen.
- Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and purification via silica gel chromatography.
- Yield : 58–62%.
Steric hindrance from the 3-methylphenyl group at position 7 may necessitate extended reaction times or higher amine concentrations to achieve complete conversion.
Structural Confirmation and Analytical Data
The final product is characterized using spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H-2), 7.65–7.12 (m, 13H, aromatic), 4.89 (s, 2H, CH₂), 2.42 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 161.2 (C-4), 152.7 (C-2), 138.5–125.3 (aromatic carbons), 45.1 (CH₂), 21.6 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
Purity : ≥98% by HPLC (C18 column, acetonitrile/water).
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for each synthetic step:
| Step | Objective | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|---|
| 1 | Core formation | POCl₃, AlCl₃, 120°C, 12 h | 65 | Regioselectivity of chlorination |
| 2 | N-Arylation at position 7 | CuI, 3-methylbromobenzene, Cs₂CO₃, 120°C, 24 h | 45 | Low reactivity of pyrrole NH |
| 3 | Amination at position 4 | 3-Chlorobenzylamine, n-BuOH, 140°C, 24 h | 58 | Steric hindrance from C7 substituent |
Optimization Strategies and Scalability
N-Arylation Efficiency
The modest yield in Step 2 stems from the inherent difficulty of substituting pyrrole NH groups. Microwave-assisted synthesis (e.g., 200°C for 30 minutes) has been proposed to enhance reaction rates, though this requires specialized equipment. Alternatively, pre-protecting the NH with a removable group (e.g., SEM) prior to arylation could improve efficiency, albeit at the cost of additional steps.
Amination Selectivity Competing side reactions, such as hydrolysis of the chloro group, are mitigated by using anhydrous solvents and excess amine. Catalytic amounts of KI (10 mol%) have been shown to accelerate displacement in similar systems.
Q & A
Q. What are the recommended synthetic routes for preparing N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a 4-chloro-pyrrolo[2,3-d]pyrimidine precursor with 3-chlorobenzylamine. A typical procedure involves refluxing the chlorinated intermediate (e.g., 4-chloro-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine) with 3-chlorobenzylamine in ethanol or methanol under inert conditions (N₂/Ar) for 8–12 hours. Catalytic triethylamine (TEA) or potassium carbonate may enhance reaction efficiency . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol-DMF) yields the final product. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of chlorinated precursor to amine) .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; UV detection at 254 nm). Purity ≥95% is acceptable for biological assays.
- Structural Confirmation :
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for phenyl/chlorobenzyl groups) and pyrrolopyrimidine NH (δ ~11.8 ppm, broad singlet) .
- HRMS : Exact mass calculation (e.g., C₂₆H₂₁ClN₄ requires [M+H]⁺ = 429.1472) to confirm molecular formula .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DMSO/ethanol). Analyze dihedral angles between aromatic rings and hydrogen-bonding patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values or selectivity profiles often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition).
- Solubility Issues : Pre-dissolve compounds in DMSO (<0.1% final concentration) and validate solubility via dynamic light scattering (DLS).
- Metabolic Instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation. Modify substituents (e.g., replace methyl with trifluoromethyl) to enhance stability .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations at the 3-chlorobenzyl (e.g., 4-fluoro substitution), 3-methylphenyl (e.g., 4-methoxy), or pyrrolopyrimidine positions.
- Biological Testing : Screen analogs against target panels (e.g., kinase inhibition, cytotoxicity). Use dose-response curves (10 nM–100 µM) to calculate IC₅₀.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using crystallographic data of target proteins (e.g., PDB: A1A79) to rationalize activity trends .
Q. What advanced techniques characterize intermolecular interactions in crystalline forms of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., N–H⋯N interactions between pyrrolopyrimidine NH and pyrimidine N) and π-π stacking distances (e.g., 3.4–3.6 Å for aryl groups) .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H⋯Cl interactions contribute ~8% to crystal packing) using CrystalExplorer .
- Thermal Analysis : Perform DSC/TGA to assess melting points (expected range: 240–260°C) and decomposition patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
